molecular formula C11H9NO4 B11887686 N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11887686
M. Wt: 219.19 g/mol
InChI Key: RDZIQFIWRUHEJJ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide is a derivative of 4-hydroxycoumarin, a naturally occurring compound found in various plants, microorganisms, animals, essential oils, and fruits. This compound is part of the coumarin family, known for its wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of potassium carbonate to obtain ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then hydrolyzed to produce 2-(2-oxo-2H-chromen-4-yloxy)acetic acid, which is subsequently treated with various amines to yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide stands out due to its unique combination of antimicrobial, antioxidant, and potential therapeutic properties. Unlike its parent compound, 4-hydroxycoumarin, which is primarily known for its anticoagulant effects, this derivative exhibits a broader range of biological activities, making it a valuable compound for various scientific and industrial applications .

Biological Activity

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide, a derivative of coumarin, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antioxidant, and potential anticancer effects, supported by various studies and data.

1. Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound and its derivatives. A significant study synthesized a series of substituted phenylacetamides containing the coumarin moiety and tested their antibacterial activity against several bacterial strains.

Table 1: Antibacterial Activity of Coumarin Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
4aS. aureus15
4bE. coli18
4cKlebsiella12
4fS. aureus20
4dE. coli16

The results indicated that compounds such as 4b and 4f exhibited notable antibacterial activity, particularly against S. aureus and E. coli, suggesting that the presence of specific substituents significantly enhances efficacy . The mechanism is believed to involve enzymatic inhibition related to cell wall synthesis in bacteria, although further studies are needed to elucidate the exact pathways involved.

2. Antioxidant Activity

The antioxidant potential of this compound has also been investigated. A study compared its antioxidant activity with known antioxidants like ascorbic acid using various assays, including DPPH and hydrogen peroxide scavenging methods.

Table 2: Antioxidant Activity Comparison

CompoundIC50 Value (µM)
This compound45
Ascorbic Acid30

The findings revealed that while this compound demonstrated significant antioxidant activity, it was less potent than ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .

3. Anticancer Activity

Research has also pointed to the anticancer properties of this compound derivatives. A notable study evaluated their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT assay.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 Value (µM)
IIIbMCF-70.32
IIIcMDA-MB-2310.45

Compound IIIb exhibited the highest cytotoxicity against MCF-7 cells, indicating a promising avenue for further development as an anticancer agent . The mechanism of action may involve apoptosis induction, although detailed molecular pathways require further exploration.

4. Mechanistic Insights and Future Directions

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets:

  • Enzymatic Inhibition : The compound shows promise as an inhibitor of various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant properties, which may help mitigate oxidative stress-related diseases.
  • Molecular Docking Studies : Computational studies suggest that derivatives can effectively bind to target proteins, enhancing their therapeutic potential.

Properties

IUPAC Name

N-(4-hydroxy-2-oxochromen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6(13)12-9-10(14)7-4-2-3-5-8(7)16-11(9)15/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZIQFIWRUHEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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